molecular formula C14H17Cl2NO2 B2445095 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid CAS No. 439097-56-0

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid

Cat. No. B2445095
CAS RN: 439097-56-0
M. Wt: 302.2
InChI Key: YWSKVCTVFIOFRT-UHFFFAOYSA-N
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Description

“2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid” is a chemical compound with the molecular formula C14H17Cl2NO2 . It is a synthetic compound and not much information is available about its specific uses or applications .


Molecular Structure Analysis

The molecular structure of “2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid” consists of a piperidine ring attached to a dichlorobenzyl group and an acetic acid group . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : The compound is involved in complex synthesis pathways for various chemicals and drugs. Ji Ya-fei (2011) discussed its role in the synthesis of psychotherapeutic drugs through a series of chemical reactions, highlighting its importance in pharmaceutical manufacturing (Ji Ya-fei, 2011).
  • Structural Analysis and Conformation : Lynch et al. (2003) focused on the conformational analysis of phenoxyacetic acid derivatives, including 2,6-dichlorophenoxyacetic acid, emphasizing the significance of structural studies in understanding the chemical properties and reactivity of such compounds (Lynch et al., 2003).

Biological and Pharmacological Aspects

  • Antimicrobial and Anti-inflammatory Properties : Research by Al-Omar et al. (2010) revealed the antimicrobial and anti-inflammatory activities of novel derivatives, highlighting the potential of 2,6-dichlorobenzyl-related compounds in developing new therapeutic agents (Al-Omar et al., 2010).
  • Pharmacological Derivatives and Evaluation : Srikanth et al. (2014) discussed the pharmacological evaluation of 2,6-diarylpiperidin-4-one derivatives, indicating the role of 2,6-dichlorobenzyl-related structures in pharmaceutical development (Srikanth et al., 2014).
  • Chemical Synthesis for Biological Studies : The work of Magano et al. (2014) and Spjut et al. (2010) highlighted the importance of 2,6-dichlorobenzyl-related compounds in the synthesis of biologically relevant structures, facilitating further biological and medicinal studies (Magano et al., 2014); (Spjut et al., 2010).

Environmental Impact and Safety

  • Toxicology and Environmental Safety : Studies like the one by Gandhi et al. (2000) and Zuanazzi et al. (2020) have assessed the environmental impact and toxicity of related compounds, guiding safe use and disposal practices (Gandhi et al., 2000); (Zuanazzi et al., 2020).

Mechanism of Action

The mechanism of action of “2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid” is not known as it doesn’t appear to be a known active pharmaceutical ingredient .

Safety and Hazards

The safety and hazards associated with “2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid” are not known. It’s always important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid” could include further investigation into its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-12-2-1-3-13(16)11(12)9-17-6-4-10(5-7-17)8-14(18)19/h1-3,10H,4-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKVCTVFIOFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid

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